Hydrogen Bond Donor Deficiency vs. N-cyclohexyl-2,2-dimethylbutanamide
N-Cyclohexyl-N,2-dimethylbutanamide possesses zero hydrogen bond donor (HBD) sites, unlike the comparator N-cyclohexyl-2,2-dimethylbutanamide, which has one N–H donor . This difference eliminates the extensive amide–amide hydrogen bonding that raises the melting point and reduces the solubility of the secondary amide. Consequently, the target compound exhibits superior solubility in non-polar media and a lower predicted melting point, which is advantageous for liquid formulation and flavor/fragrance delivery systems [1].
| Evidence Dimension | Number of hydrogen bond donor sites |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | N-cyclohexyl-2,2-dimethylbutanamide: 1 HBD |
| Quantified Difference | Absolute difference of 1 HBD; class-level impact on melting point and logP |
| Conditions | Structural comparison based on functional group analysis |
Why This Matters
The absence of an N–H donor directly dictates solubility in organic matrices and precludes the strong self-association that can cause crystallization or phase separation in complex fragrance and consumer product formulations.
- [1] Good Scents Company. Gardenia amide / Gardamide (Givaudan). (Provides organoleptic and substantivity data for the structurally related tertiary amide N,2-dimethyl-N-phenylbutanamide, illustrating the formulation benefits of tertiary amides.) View Source
